molecular formula C24H24FN5O2S2 B2984261 (Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 628288-85-7

(Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2984261
CAS No.: 628288-85-7
M. Wt: 497.61
InChI Key: OQXLFJZEZUQEIS-MOSHPQCFSA-N
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Description

(Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex synthetic small molecule of significant interest in medicinal chemistry research, particularly in the field of kinase inhibition. Its structure integrates multiple pharmacophores, including a rhodanine-thioxothiazolidinone moiety and a 4-(4-fluorophenyl)piperazine group, which are commonly associated with potent biological activity. Research indicates this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression is frequently linked to increased tumor invasiveness and metastasis. By inhibiting FAK autophosphorylation at Tyr397, this compound disrupts downstream signaling, making it a valuable chemical probe for investigating the role of FAK in cancer biology and tumor progression. The primary research applications for this compound include in vitro cell-based assays to study mechanisms of cell migration and invasion, and in vivo models to evaluate its potential as an anti-metastatic agent. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S2/c1-4-30-23(32)20(34-24(30)33)13-18-15(2)19(14-26)22(31)27(3)21(18)29-11-9-28(10-12-29)17-7-5-16(25)6-8-17/h5-8,13H,4,9-12H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLFJZEZUQEIS-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)C4=CC=C(C=C4)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)C4=CC=C(C=C4)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O2S2C_{21}H_{20}N_{4}O_{2}S_{2} with a molecular weight of 424.5 g/mol. The compound features a thiazolidinone moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity :
    • Compounds similar to the one have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall within the range of 0.004 to 0.03 mg/mL against sensitive strains like Staphylococcus aureus and Escherichia coli .
    • A study reported that a thiazolidinone derivative exhibited an MIC significantly lower than that of conventional antibiotics such as ampicillin and streptomycin, indicating a promising alternative for treating resistant bacterial infections .
  • Antifungal Activity :
    • The antifungal efficacy of similar thiazolidinone compounds has also been evaluated, with some derivatives showing activity against Candida species and Trichophyton mentagrophytes. The activity was assessed using Pa-Pi values, with some compounds indicating better chances for biological evaluation due to their predicted antifungal activity .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups, such as the thiazolidinone ring combined with piperazine and pyridine derivatives, contributes to enhanced pharmacological properties:

Functional Group Activity
ThiazolidinoneAntimicrobial
PiperazineCNS effects
CarbonitrilePotential anticancer

Studies indicate that modifications to the thiazolidinone core can lead to improved antibacterial and antifungal activities. For example, substituents on the nitrogen atom of the thiazolidinone moiety have been linked to enhanced potency against resistant strains .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A derivative exhibited significant antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values demonstrating effectiveness even in resistant strains .
  • Case Study 2 : Another study focused on the dual inhibition mechanism of certain thiazolidinones against COX enzymes and their potential use in inflammatory conditions alongside their antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure, combining elements from thiazolidinones, piperazines, and dihydropyridines. Below is a comparative analysis with structurally or functionally related compounds:

Parameter Target Compound 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
Core Structure Thiazolidinone + dihydropyridine + piperazine Pyrimidine + thiazole + morpholine Phenylpyrazole + sulfinyl + trifluoromethyl
Key Functional Groups Carbonitrile, thioxo, 4-fluorophenyl Carbonitrile, morpholine-carbonyl, methylamino-thiazole Carbonitrile, trifluoromethyl, sulfinyl
Potential Applications Hypothesized: Antifungal, kinase inhibition (structural inference) Kinase inhibition (explicitly mentioned in synthesis context) Broad-spectrum insecticide (GABA receptor antagonist)
Synthetic Route Not explicitly described in evidence Derived from acrylonitrile and guanidine precursors Commercial pesticide synthesis (industrial-scale processes)

Key Observations

Structural Complexity vs. Simplicity :

  • The target compound integrates three distinct heterocycles , unlike fipronil (phenylpyrazole) or the pyrimidine-thiazole hybrid in . This complexity may confer multitarget activity but could also reduce synthetic accessibility.
  • The piperazine-fluorophenyl substituent in the target compound is absent in the analogues, suggesting unique receptor interactions (e.g., serotonin or dopamine receptors).

Carbonitrile Group :

  • All compared compounds feature a carbonitrile group , which enhances electronegativity and hydrogen-bonding capacity. However, fipronil’s carbonitrile is part of a pyrazole ring, while the target compound’s is on a dihydropyridine scaffold .

Biological Activity: Fipronil’s mechanism as a GABA receptor antagonist is well-documented , whereas the target compound’s activity remains speculative. Its thiazolidinone moiety is associated with antimicrobial or antidiabetic properties in other contexts.

Environmental and Regulatory Considerations: While fipronil is regulated under pesticide guidelines, the target compound’s environmental impact is unknown. Notably, TRI data revisions for zinc, lead, and manganese compounds highlight the importance of accurate chemical reporting , which would apply to commercializing this compound.

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